Home > Products > Building Blocks P5145 > (R)-Miconazole
(R)-Miconazole - 47447-53-0

(R)-Miconazole

Catalog Number: EVT-1560203
CAS Number: 47447-53-0
Molecular Formula: C18H14Cl4N2O
Molecular Weight: 416.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-miconazole is a 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole that has R configuration. It is an enantiomer of a (S)-miconazole.
Overview

(R)-Miconazole is a synthetic antifungal agent belonging to the imidazole class of compounds. It is primarily used for the treatment of various fungal infections, particularly those caused by Candida species. The compound exhibits broad-spectrum antifungal activity and is commonly found in topical formulations for skin infections.

Source

(R)-Miconazole was first synthesized in the 1970s and has since been utilized in both veterinary and human medicine. It is derived from imidazole, a five-membered aromatic ring compound that serves as a core structure for many antifungal agents.

Classification

(R)-Miconazole is classified as an azole antifungal. This classification encompasses compounds that inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting their integrity and function.

Synthesis Analysis

Methods

The synthesis of (R)-Miconazole can be achieved through several methods, including:

  1. Carbenoid Insertion: This method involves the intermolecular insertion of a carbenoid species into imidazole derivatives. For example, α-diazoketones can react with copper acetylacetonate to form imidazole derivatives, which are subsequently transformed into (R)-Miconazole .
  2. Silver Complex Formation: Recent studies have explored the formation of silver(I) complexes with miconazole. These complexes are synthesized by reacting miconazole with silver(I) salts in a controlled environment, yielding various silver-miconazole compounds that can be characterized using spectroscopic techniques such as NMR and X-ray crystallography .
  3. High-Performance Liquid Chromatography (HPLC): Analytical methods have been developed to quantify miconazole in formulations using HPLC, ensuring accurate measurement during synthesis and formulation processes .

Technical Details

The synthesis often requires precise control over reaction conditions, including temperature, solvent choice, and reaction time. For instance, miconazole can be synthesized in yields exceeding 70% under optimized conditions involving specific solvents like dimethylformamide and acetonitrile.

Molecular Structure Analysis

Structure

(R)-Miconazole has a molecular formula of C18H14ClN3OC_{18}H_{14}ClN_3O and a molecular weight of approximately 343.77 g/mol. The structure features an imidazole ring connected to a phenyl group and a chlorobenzyl moiety.

Data

  • Molecular Weight: 343.77 g/mol
  • Melting Point: Approximately 131-133 °C
  • Solubility: Highly soluble in methanol and acetonitrile, with limited solubility in water due to its lipophilic nature .
Chemical Reactions Analysis

Reactions

(R)-Miconazole undergoes various chemical reactions that are pivotal for its activity:

  1. Ergosterol Synthesis Inhibition: The primary mechanism involves the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.
  2. Formation of Metal Complexes: Miconazole can react with metal ions such as silver(I) to form coordination complexes, enhancing its antifungal properties through novel mechanisms .

Technical Details

The reactions involving (R)-Miconazole often require careful monitoring using techniques like NMR spectroscopy to confirm product formation and purity.

Mechanism of Action

(R)-Miconazole exerts its antifungal effects primarily through:

  1. Inhibition of Ergosterol Synthesis: By targeting lanosterol demethylase, (R)-Miconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and eventual cell death.
  2. Disruption of Fungal Cell Membranes: The alteration in membrane composition affects the integrity and functionality of fungal cells, rendering them susceptible to osmotic pressure changes and lysis.

Data

Studies indicate that (R)-Miconazole demonstrates effective inhibition against various fungal strains at minimal inhibitory concentrations ranging from 0.5 to 8 µg/mL .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless or faintly aromatic.
  • Stability: Stable under normal storage conditions but sensitive to light.

Chemical Properties

  • pH: Typically neutral to slightly acidic when dissolved in solution.
  • Log P: Approximately 6.25, indicating high lipophilicity which aids in its transdermal absorption .
Applications

(R)-Miconazole is widely used in:

  1. Topical Antifungal Treatments: Commonly found in creams, powders, and sprays for treating skin infections caused by fungi.
  2. Veterinary Medicine: Utilized for treating fungal infections in animals.
  3. Pharmaceutical Research: Investigated for potential use in combination therapies to enhance efficacy against resistant fungal strains.
  4. Analytical Chemistry: Employed as a standard in HPLC methods for quantifying drug formulations and assessing purity .
Introduction to (R)-Miconazole

(R)-Miconazole is the biologically active enantiomer of the broad-spectrum imidazole antifungal agent miconazole. As a chiral molecule, its configuration significantly influences its pharmacokinetic and pharmacodynamic properties compared to its (S)-counterpart and the racemic mixture. This section explores its historical context, structural characteristics, and the critical role of stereochemistry in its antifungal activity.

Historical Development of Azole Antifungals

The evolution of azole antifungals began with the serendipitous discovery of benzimidazole's antimycotic properties in 1944. Chlormidazole, patented in 1958, emerged as the first clinically viable azole antifungal. Miconazole, synthesized in 1968 and approved in 1971, represented a significant therapeutic advancement due to its broad-spectrum activity against Candida and dermatophyte species [4] [7]. Its introduction marked a shift from toxic polyene antifungals (e.g., amphotericin B) to safer synthetic alternatives. The development pathway progressed through sequential innovations:

  • First-generation azoles: Clotrimazole (1973) and miconazole (1971) enabled topical treatment of superficial mycoses but exhibited limited systemic use due to pharmacokinetic constraints [3] [7].
  • Systemic triazoles: Fluconazole (1990) and itraconazole (1992) addressed these limitations, offering oral bioavailability for invasive infections [3].
  • Modern agents: Voriconazole (2002) and posaconazole (2006) further expanded the spectrum against resistant fungi like Aspergillus [7].

Miconazole’s historical significance lies in its novel dual mechanism of action and role as a structural template for subsequent azoles. Unlike later triazoles, it retains an imidazole ring coordinated to the heme iron of fungal CYP51 (lanosterol 14α-demethylase), inhibiting ergosterol biosynthesis [4] [8].

Table 1: Key Milestones in Azole Antifungal Development

YearAgentSignificance
1958ChlormidazoleFirst azole antifungal approved for clinical use
1971MiconazoleFirst broad-spectrum imidazole; introduced dual mechanism
1973ClotrimazoleExpanded topical options for mucocutaneous candidiasis
1981KetoconazoleFirst oral azole for systemic mycoses
1990FluconazoleRevolutionized treatment of cryptococcal meningitis
2002VoriconazoleEnhanced activity against Aspergillus spp.

Structural Differentiation of Miconazole Enantiomers

Miconazole contains a single chiral center at the C-1 position of its 2,4-dichlorophenyl-2-imidazolylethoxy backbone, resulting in (R)- and (S)-enantiomers. The absolute configuration determines spatial orientation and molecular interactions with fungal targets [1] [6].

Stereochemical Features:

  • The (R)-enantiomer positions the imidazole ring optimally for binding to CYP51’s hydrophobic active site, facilitating coordination with the heme iron [1] [9].
  • The (S)-enantiomer exhibits steric hindrance that reduces binding affinity, diminishing its inhibitory potency [6] [9].

Analytical Separation:Enantiomeric resolution is achieved via chiral chromatography. Cellulose-based stationary phases (e.g., Chiralcel OF, OC, OD) demonstrate superior separation in normal-phase HPLC using hexane/2-propanol/diethylamine mobile phases. The elution order consistently shows (R)-miconazole preceding the (S)-enantiomer due to differential hydrogen bonding and π-π interactions [5]. Key parameters include:

Table 2: Chromatographic Separation Performance for Miconazole Enantiomers

Chiral ColumnResolution (Rs)Retention Factor (kR)Selectivity (α)
Chiralcel OF3.101.951.89
Chiralcel OC2.852.101.82
Chiralcel OD2.402.251.75

Synthetic Routes:(R)-Miconazole is synthesized asymmetrically via:

  • Chemoenzymatic Reduction: Alcohol dehydrogenases (e.g., ADH-A, ADH-T) reduce the ketone precursor 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with >99% enantiomeric excess (ee) [1] [6].
  • Chiral Catalysis: BINAL-H (chiral aluminum hydride reagent) achieves asymmetric reduction with 92% ee, followed by O-alkylation with imidazole [9].

Significance of Chirality in Antifungal Pharmacodynamics

Chirality directly governs miconazole’s biological efficacy through target binding, cellular uptake, and metabolic stability.

Mechanistic Superiority:The (R)-enantiomer demonstrates 2–4 times greater potency than the racemate against Candida albicans, Cryptococcus neoformans, and Aspergillus niger due to enhanced binding to CYP51. This inhibits ergosterol synthesis more effectively, disrupting membrane integrity [1] [4]. Additionally, (R)-miconazole uniquely inhibits fungal peroxidases, causing cytotoxic peroxide accumulation—a mechanism absent in the (S)-enantiomer [4].

Table 3: Enantioselective Antifungal Activity (MIC90, μg/mL)

Pathogen(R)-Miconazole(S)-MiconazoleRacemate
Candida albicans0.58.01.0
Candida krusei2.032.04.0
Aspergillus niger4.032.08.0
Cryptococcus neoformans1.016.02.0

Pharmacokinetic Differences:In vivo studies in rats reveal enantioselective disposition:

  • (R)-enantiomer exhibits 1.3–1.7 times higher plasma concentrations than (S)-miconazole after oral racemate administration due to slower hepatic clearance [2].
  • Area under the curve (AUC) and maximum concentration (Cmax) are significantly elevated for (R)-miconazole, indicating preferential absorption or reduced CYP3A4-mediated metabolism [2] [8].

Therapeutic Implications:The dominance of (R)-miconazole in antifungal activity suggests that enantiopure formulations could enhance efficacy while reducing dosing requirements. This is critical for overcoming resistance in pathogens like Candida krusei, where the (R)-enantiomer shows 16-fold greater potency than the (S)-form [1] [6].

Properties

CAS Number

47447-53-0

Product Name

(R)-Miconazole

IUPAC Name

1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole

Molecular Formula

C18H14Cl4N2O

Molecular Weight

416.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/t18-/m0/s1

InChI Key

BYBLEWFAAKGYCD-SFHVURJKSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.